REACTION_CXSMILES
|
Cl[C:2](OC(Cl)(Cl)Cl)=[O:3].[NH:9]1[CH2:12][CH2:11][CH2:10]1.C(N(CC)C(C)C)(C)C.Cl.[NH2:23][CH2:24][C:25]1[C:30]([Cl:31])=[N:29][CH:28]=[CH:27][N:26]=1.C(N(CC)CC)C>O1CCCC1.ClCCl>[Cl:31][C:30]1[C:25]([CH2:24][NH:23][C:2]([N:9]2[CH2:12][CH2:11][CH2:10]2)=[O:3])=[N:26][CH:27]=[CH:28][N:29]=1 |f:3.4|
|
Name
|
|
Quantity
|
12.68 mL
|
Type
|
reactant
|
Smiles
|
ClC(=O)OC(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
N1CCC1
|
Name
|
|
Quantity
|
33.6 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)N(C(C)C)CC
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
12 g
|
Type
|
reactant
|
Smiles
|
Cl.NCC1=NC=CN=C1Cl
|
Name
|
|
Quantity
|
27.9 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
After stirring at 0° C. for one hour the solids
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
were removed by filtration
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated at 50 mbar (50° C. bath temperature)
|
Type
|
STIRRING
|
Details
|
the reaction mixture was stirred for three hours
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
The solids were removed by filtration
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
Purification
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C(=NC=CN1)CNC(=O)N1CCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 9.5 g | |
YIELD: CALCULATEDPERCENTYIELD | 62.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |